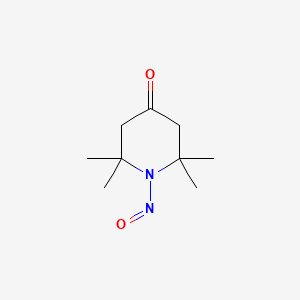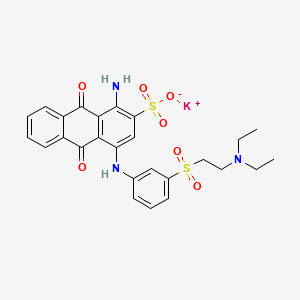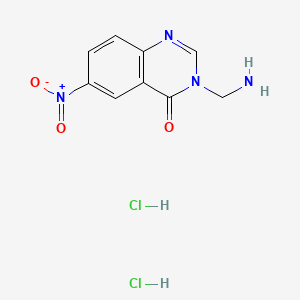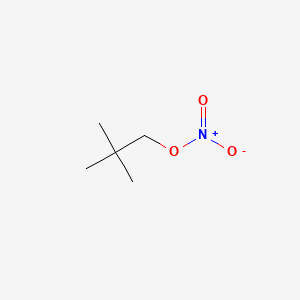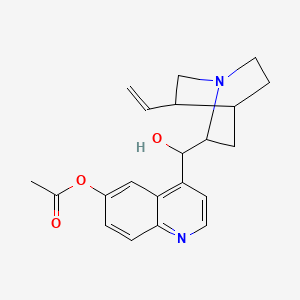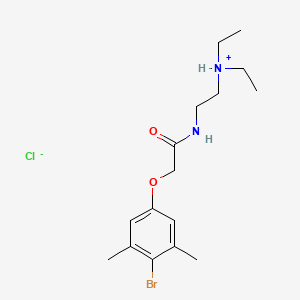
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromo-substituted phenoxy group, a diethylaminoethyl chain, and an acetamide moiety, making it a versatile molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Etherification: The formation of the phenoxy ether linkage by reacting the brominated phenol with an appropriate alkylating agent.
Quaternization: The formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of phenoxy acids or ketones.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with target proteins. The diethylaminoethyl chain may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)morpholine
- 1-[2-(4-Bromo-3,5-dimethylphenoxy)ethyl]pyrrolidine
- 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl-2-butanol
Uniqueness
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
86745-99-5 |
|---|---|
Molekularformel |
C16H26BrClN2O2 |
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
2-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25BrN2O2.ClH/c1-5-19(6-2)8-7-18-15(20)11-21-14-9-12(3)16(17)13(4)10-14;/h9-10H,5-8,11H2,1-4H3,(H,18,20);1H |
InChI-Schlüssel |
PMEZVAZKVHRUKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCNC(=O)COC1=CC(=C(C(=C1)C)Br)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


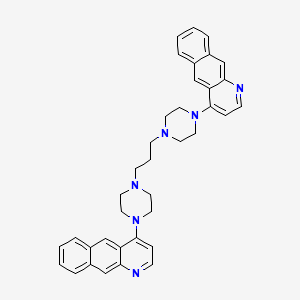
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
